

# Infrared (IR) spectroscopy of 4'-Chlorobutyrophenone

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## Compound of Interest

Compound Name: 4'-Chlorobutyrophenone

Cat. No.: B3024919

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## Molecular Structure and Expected Vibrational Modes

**4'-Chlorobutyrophenone** ( $C_{10}H_{11}ClO$ ) is an aromatic ketone. Its structure comprises a benzene ring substituted with a chlorine atom at the para-position and a butyryl group. The key functional groups that are expected to exhibit characteristic absorption bands in its IR spectrum include the aromatic C-H bonds, the aliphatic C-H bonds of the butyl chain, the carbonyl (C=O) group of the ketone, and the C-Cl bond. The conjugation of the carbonyl group with the aromatic ring is expected to influence the position of its stretching frequency.<sup>[1][2][3]</sup>

## Infrared Spectrum Analysis

The infrared spectrum of **4'-Chlorobutyrophenone** reveals a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The table below summarizes the principal absorption peaks, their intensities, and their assignments.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment
~3080 - 3010	Medium	Aromatic C-H Stretching
~2960 - 2850	Medium	Aliphatic C-H Stretching (CH <sub>2</sub> , CH <sub>3</sub> )
~1685	Strong	C=O Stretching (Aromatic Ketone)
~1600, 1585, 1485	Medium to Weak	C=C Stretching (Aromatic Ring)
~1450	Medium	CH <sub>2</sub> Bending (Scissoring)
~1260	Medium	C-C-C Stretching
~840 - 810	Strong	C-H Out-of-Plane Bending (para-disubstituted benzene)
~750 - 650	Medium to Weak	C-Cl Stretching

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used. The values presented here are typical for aromatic ketones with similar substitution patterns.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of **4'-Chlorobutyrophenone**, which is a liquid at room temperature, can be efficiently obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To obtain a high-quality infrared spectrum of **4'-Chlorobutyrophenone**.

Apparatus and Materials:

- Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

- Sample of **4'-Chlorobutyrophenone**.
- Pipette or dropper.
- Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
- Lint-free wipes.

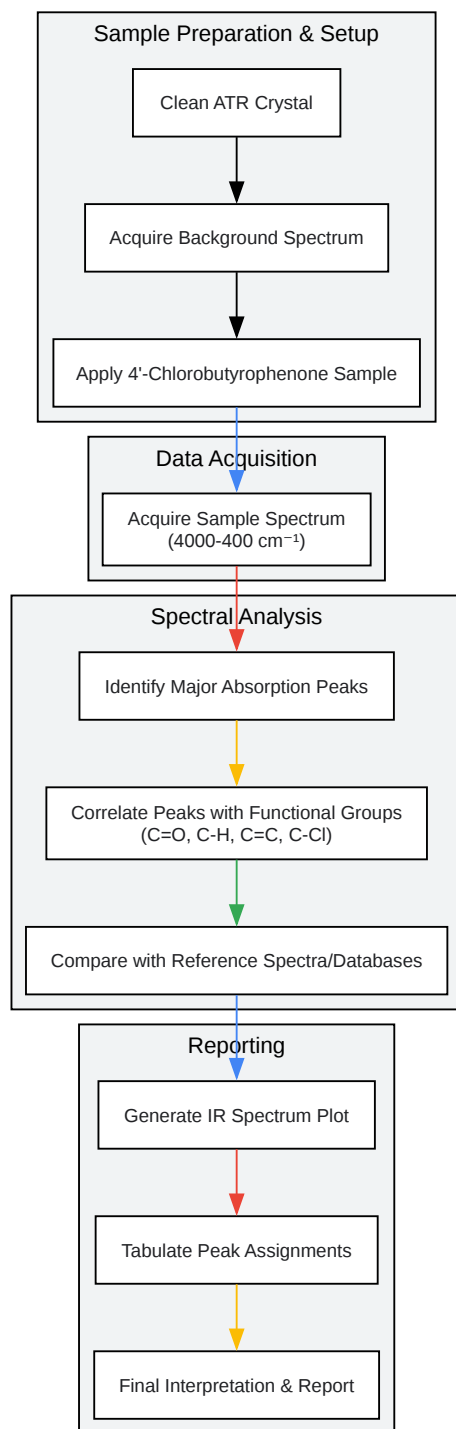
#### Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and functioning correctly.
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will account for any atmospheric (e.g., CO<sub>2</sub>, water vapor) and instrumental interferences.[\[10\]](#)
- Sample Application: Place a small drop of **4'-Chlorobutyrophenone** onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[\[7\]](#)[\[10\]](#)
- Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.[\[7\]](#)

## Workflow for IR Spectral Analysis of 4'-Chlorobutyrophenone

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of **4'-Chlorobutyrophenone**, from sample handling to final interpretation.

## Workflow for IR Spectroscopic Analysis of 4'-Chlorobutyrophenone

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Caption: A flowchart detailing the process of IR analysis.

## Interpretation of Key Spectral Features

- Aromatic C-H Stretch ( $3080 - 3010\text{ cm}^{-1}$ ): The presence of peaks in this region confirms the aromatic nature of the compound. These are typically of medium intensity and appear at a slightly higher frequency than aliphatic C-H stretches.[4]
- Aliphatic C-H Stretch ( $2960 - 2850\text{ cm}^{-1}$ ): These absorptions arise from the stretching vibrations of the C-H bonds in the butyl chain.
- Carbonyl (C=O) Stretch ( $\sim 1685\text{ cm}^{-1}$ ): This is one of the most characteristic and intense bands in the spectrum. For a simple aliphatic ketone, the C=O stretch typically appears around  $1715\text{ cm}^{-1}$ . However, in **4'-Chlorobutyrophenone**, conjugation with the phenyl ring delocalizes the pi electrons, weakening the C=O double bond and thus lowering the stretching frequency to around  $1685\text{ cm}^{-1}$ . [1][2][3]
- Aromatic C=C Stretches ( $\sim 1600, 1585, 1485\text{ cm}^{-1}$ ): These bands are characteristic of the benzene ring and result from the in-plane stretching vibrations of the carbon-carbon double bonds.[4]
- C-H Out-of-Plane Bending ( $\sim 840 - 810\text{ cm}^{-1}$ ): This strong absorption is highly indicative of a 1,4- or para-disubstituted benzene ring, which is consistent with the structure of **4'-Chlorobutyrophenone**.
- C-Cl Stretch ( $\sim 750 - 650\text{ cm}^{-1}$ ): The absorption due to the carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum.[5][6]

This comprehensive guide provides the foundational knowledge for the infrared spectroscopic analysis of **4'-Chlorobutyrophenone**, enabling researchers and scientists to effectively utilize this technique for compound identification and quality control in the pharmaceutical sciences.

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